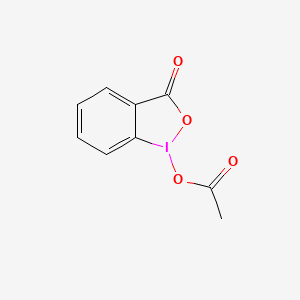

1-Acetoxy-1,2-benziodoxol-3-(1H)-one

CAS No.: 1829-26-1

Cat. No.: VC2348751

Molecular Formula: C9H7IO4

Molecular Weight: 306.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1829-26-1 |

|---|---|

| Molecular Formula | C9H7IO4 |

| Molecular Weight | 306.05 g/mol |

| IUPAC Name | (3-oxo-1λ3,2-benziodoxol-1-yl) acetate |

| Standard InChI | InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3 |

| Standard InChI Key | XPGGCSZYAKTCKR-UHFFFAOYSA-N |

| SMILES | CC(=O)OI1C2=CC=CC=C2C(=O)O1 |

| Canonical SMILES | CC(=O)OI1C2=CC=CC=C2C(=O)O1 |

Introduction

Fundamental Identification

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is identified through multiple systematic nomenclature systems. The compound is formally recognized by its CAS Registry Number 1829-26-1, which serves as its unique identifier in chemical databases and regulatory systems . According to IUPAC nomenclature, the compound is also known as (3-oxo-1λ3,2-benziodoxol-1-yl) acetate, which precisely describes its molecular structure and functional groups .

The compound belongs to the family of hypervalent iodine compounds, specifically the benziodoxole derivatives, which feature a five-membered heterocyclic ring containing iodine. These compounds have garnered significant attention in organic chemistry due to their versatile reactivity patterns and relatively mild oxidizing properties.

Molecular Identity

The molecular identity of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one is established through several standardized identifiers and structural representations. These identifiers are essential for unambiguous recognition of the compound across different chemical databases and research literature.

The compound possesses a molecular formula of C9H7IO4, indicating its composition of 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . This formula corresponds to a molecular weight of 306.05 g/mol, placing it in the medium molecular weight range among organic compounds .

Chemical Properties

The chemical structure of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one features a benziodoxole core with an acetoxy group attached to the iodine atom and a carbonyl group as part of the five-membered heterocyclic ring. This arrangement creates a hypervalent iodine center, which contributes significantly to the compound's reactivity profile.

Structural Features

The compound contains a five-membered heterocyclic ring that includes an iodine atom, two oxygen atoms, and a carbon atom derived from a benzene ring. The iodine atom is hypervalent, meaning it exceeds the typical octet of electrons in its valence shell. This hypervalency confers unique reactivity patterns that make the compound valuable in organic synthesis.

The acetoxy group (CH3CO2-) is attached to the iodine atom, forming a reactive I-O bond that can participate in various chemical transformations. The carbonyl group (C=O) in the five-membered ring contributes to the compound's electrophilic character and influences its reaction pathways.

Physical Properties

1-Acetoxy-1,2-benziodoxol-3-(1H)-one presents as an off-white to white solid under standard conditions . This physical appearance is consistent with many crystalline organic compounds containing aromatic rings and heteroatoms.

Appearance and State

The compound exists as a solid at room temperature, with a characteristic off-white to white color . This physical state information is crucial for laboratory handling and storage considerations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume